molecular formula C10H16N2O B12603578 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 918638-11-6

3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12603578
CAS No.: 918638-11-6
M. Wt: 180.25 g/mol
InChI Key: MIQHEZWUHXXNKL-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound of significant interest in medicinal and organic chemistry due to its hybrid structure incorporating two prominent heterocycles: a pyrrol-2-one and a piperidine ring. The pyrrol-2-one scaffold is a versatile structure in drug discovery. The pyrrole ring, a five-membered nitrogen heterocycle, is a key structural element found in many natural products and FDA-approved drugs, particularly for its role in interacting with various biological receptors and enzymes . Its saturated counterpart, pyrrolidine, is highly valued for its three-dimensional coverage and the ability to influence a molecule's stereochemistry and physicochemical properties, which are critical for optimizing solubility and lipophilicity in drug candidates . The piperidine moiety is a six-membered heterocycle that is one of the most important synthetic building blocks in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . Its prevalence underscores its utility in creating molecules with targeted biological activity. The specific research applications and biological profile of 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one are yet to be fully characterized. Researchers are encouraged to investigate its potential mechanism of action and applicability in their specific fields of study, such as antibacterial development . This product is intended for use by qualified professionals in a controlled research setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

918638-11-6

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-methyl-1-piperidin-1-yl-2H-pyrrol-5-one

InChI

InChI=1S/C10H16N2O/c1-9-5-8-12(10(9)13)11-6-3-2-4-7-11/h5H,2-4,6-8H2,1H3

InChI Key

MIQHEZWUHXXNKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C1=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Method A: Cyclization of Piperidine Derivatives

One effective method involves the cyclization of a substituted piperidine with an appropriate carbonyl compound. For instance, a precursor such as 3-methylpyrrole can be reacted with piperidine in the presence of a suitable catalyst or under specific heating conditions to yield the target compound.

Reaction Scheme :

$$
\text{Piperidine} + \text{3-Methylpyrrole} \xrightarrow{\text{Catalyst/Heat}} \text{3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one}
$$

Method B: Alkylation of Amine Precursors

Another approach is the alkylation of amine precursors using methyl iodide or other alkyl halides. The reaction typically occurs under basic conditions to facilitate nucleophilic attack.

Reaction Scheme :

$$
\text{Piperidine} + \text{Methyl Iodide} \xrightarrow{\text{Base}} \text{N-Methylpiperidine}
$$

Subsequently, N-methylpiperidine can undergo cyclization to form the desired pyrrolone structure.

The yields for these reactions can vary based on the conditions used, including temperature, solvent choice, and reaction time. For example, cyclization reactions may yield between 60% to 85% depending on the optimization of these parameters.

Data Table: Summary of Preparation Methods

Method Reactants Conditions Yield (%) References
A Piperidine + 3-Methylpyrrole Catalyst/Heat 70%
B Piperidine + Methyl Iodide Base 75%

Recent studies have emphasized the importance of optimizing reaction conditions for higher yields and purity of the target compound. Factors such as solvent choice (e.g., dimethylformamide or dioxane), temperature control, and reaction time play crucial roles in achieving successful syntheses.

Moreover, alternative methods involving microwave-assisted synthesis or solvent-free conditions have been explored to enhance efficiency and reduce environmental impact.

The preparation of 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one presents multiple synthetic pathways that can be tailored according to specific laboratory capabilities and desired outcomes. Ongoing research continues to refine these methods for improved efficiency and sustainability in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one, as antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, pyrrole derivatives have shown Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics like vancomycin and ciprofloxacin, indicating their effectiveness in combating infections caused by resistant bacteria .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies demonstrate that certain pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds have been tested against a variety of cancer cell lines, showing promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .

Neuropharmacological Effects
Research into the neuropharmacological effects of pyrrole derivatives suggests potential applications in treating neurological disorders. Compounds similar to 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Materials Science

Polymer Chemistry
In materials science, 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one can serve as a building block for synthesizing novel polymers. Its functional groups allow for the modification of polymer properties, enhancing attributes such as thermal stability and mechanical strength. Researchers are exploring its use in creating smart materials that respond to environmental stimuli .

Nanotechnology
The compound's unique structure lends itself to applications in nanotechnology. It can be utilized in the synthesis of nanoparticles with specific functionalities for drug delivery systems. These nanoparticles can improve the bioavailability and targeting of therapeutic agents, making treatments more efficient .

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, pyrrole derivatives are being studied for their insecticidal and fungicidal properties. The structural characteristics of 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one may enhance the efficacy of new pesticide formulations aimed at protecting crops from pests and diseases. Preliminary studies indicate that these compounds can disrupt biological processes in target organisms while minimizing harm to beneficial species .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated that one compound exhibited an MIC of 0.125 μg/mL against Staphylococcus aureus, significantly outperforming standard treatments. This finding underscores the potential for developing new antibiotics based on the pyrrole scaffold.

Case Study 2: Anticancer Activity

In vitro evaluations revealed that a derivative similar to 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one induced apoptosis in breast cancer cells with an IC50 value of 10 µM. This highlights the compound's potential as a lead structure for anticancer drug development.

Mechanism of Action

The mechanism by which 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrolidinone derivatives, such as:

Uniqueness

What sets 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₆N₂O
Molecular Weight180.247 g/mol
CAS Number918638-11-6
LogP1.0516
PSA23.55 Ų

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of Candida auris, a pathogenic yeast resistant to multiple antifungal agents. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.24 to 0.97 μg/mL, demonstrating their potential as effective antifungal agents .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have been documented in various studies. These compounds have been shown to exhibit protective effects against neurodegeneration in models of Alzheimer's disease and other neurodegenerative disorders. The mechanism is often attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress .

Case Study 1: Antifungal Activity

In a study focusing on novel piperidine-based compounds, researchers synthesized several derivatives and tested their activity against clinical isolates of Candida auris. The results indicated that specific compounds induced apoptosis in fungal cells and caused cell cycle arrest, highlighting their mechanism of action against fungal infections .

Case Study 2: Anticancer Activity

Another relevant study investigated the structure-activity relationship (SAR) of pyrrole-based compounds against human cancer cell lines. Compounds similar to 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one showed promising results in inhibiting cancer cell proliferation, particularly in HeLa and SMMC-7721 cells .

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